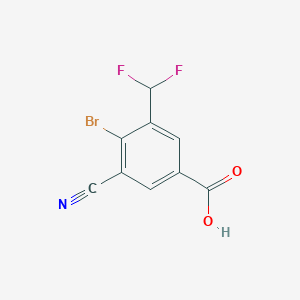

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid

Description

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid (CAS: 1806847-57-3) is a halogenated benzoic acid derivative with the molecular formula C₉H₄BrF₂NO₂ and a molecular weight of 276.04 g/mol . Its structure features a bromine atom at position 4, a cyano group at position 3, and a difluoromethyl group at position 5 on the aromatic ring (Figure 1). These substituents confer unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorination modulates lipophilicity and hydrogen-bonding interactions .

Properties

IUPAC Name |

4-bromo-3-cyano-5-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO2/c10-7-5(3-13)1-4(9(14)15)2-6(7)8(11)12/h1-2,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUASEPYKDCXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-5-(difluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of various substituted benzoic acids.

Reduction: Formation of 4-bromo-3-amino-5-(difluoromethyl)benzoic acid.

Oxidation: Formation of oxidized benzoic acid derivatives.

Scientific Research Applications

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, halogenation, or functional groups.

Positional Isomers and Halogenated Derivatives

Key Observations :

- Fluorination Impact : Difluoromethyl (CF₂H) in the target compound offers moderate electron-withdrawing effects and metabolic stability, whereas trifluoromethyl (CF₃) in 1483-56-3 provides stronger electronegativity but higher lipophilicity .

Functional Group Analogues

Key Observations :

- Bioactivity: Unlike Dicamba, the target compound’s difluoromethyl and cyano groups may enable dual-action mechanisms (e.g., enzyme inhibition and receptor antagonism), as seen in related prostaglandin receptor blockers .

- Synthetic Utility: The bromine atom in 4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-brominated analogs .

Physicochemical and Reactivity Comparisons

- Solubility: The cyano group in the target compound reduces aqueous solubility compared to carboxylated analogs like 4-Bromobenzoic acid but improves organic solvent compatibility .

- Thermal Stability : Melting points for brominated benzoic acids range between 150–250°C, with trifluoromethyl derivatives (e.g., 1483-56-3) showing higher thermal stability due to strong C-F bonds .

- Reactivity : The difluoromethyl group in the target compound is less prone to hydrolysis than chloro analogs (e.g., Dicamba), enhancing shelf life .

Biological Activity

4-Bromo-3-cyano-5-(difluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C9H6BrF2N O2

- Molecular Weight : 252.05 g/mol

The presence of bromine, cyano, and difluoromethyl groups contributes to its reactivity and biological activity. The difluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability, which are crucial for drug design.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the following areas:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of benzoic acid have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Research indicates that related compounds exhibit cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) . The IC50 values for some analogs were reported as low as 3.0 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the presence of the difluoromethyl group enhances both lipophilicity and metabolic stability, making it a valuable modification in drug design.

| Compound Name | Structural Features | Anticancer Activity |

|---|---|---|

| This compound | Br, CN, CF2H | High potency against MCF-7 |

| 4-Bromo-3-cyano-5-hydroxymethylbenzoic acid | Br, CN, OH | Moderate activity against A549 |

| 4-Bromo-3-cyano-5-methylphenylacetic acid | Br, CN, CH3 | Low potency compared to others |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.